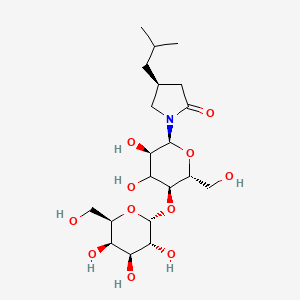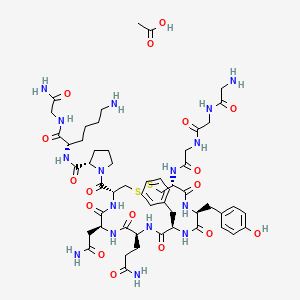
(6-Bromo-3-methylquinoxalin-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-3-methylquinoxalin-2-yl)hydrazine is a chemical compound belonging to the quinoxaline family, characterized by a quinoxaline core substituted with a bromine atom at the 6th position, a methyl group at the 3rd position, and a hydrazine group at the 2nd position. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-methylquinoxalin-2-yl)hydrazine typically involves the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by the reaction with hydrazine hydrate . The reaction conditions often include refluxing the mixture in ethanol and water, followed by acidification with hydrochloric acid to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-3-methylquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
Major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
(6-Bromo-3-methylquinoxalin-2-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (6-Bromo-3-methylquinoxalin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The bromine and methyl groups contribute to the compound’s overall reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (6-Bromo-3-methylquinoxalin-2-yl)hydrazine include:
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
What sets this compound apart is its unique combination of substituents, which confer distinct chemical properties and biological activities. The presence of the bromine atom enhances its reactivity, while the hydrazine group provides versatility in forming various derivatives .
Propriétés
Formule moléculaire |
C9H9BrN4 |
|---|---|
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
(6-bromo-3-methylquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C9H9BrN4/c1-5-9(14-11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,11H2,1H3,(H,13,14) |
Clé InChI |
DIYSSEYVIKSCMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=CC(=CC2=N1)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


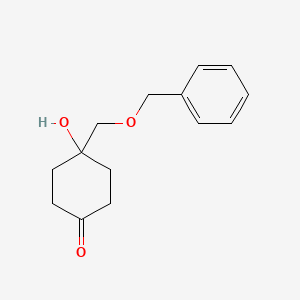
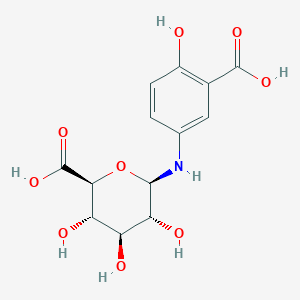
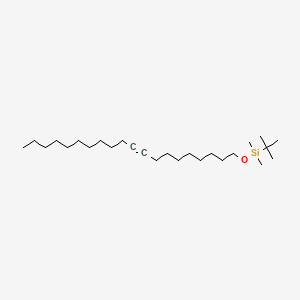
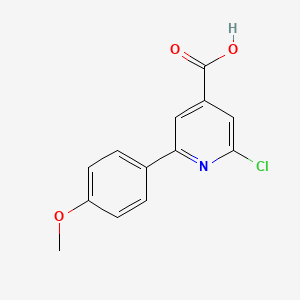

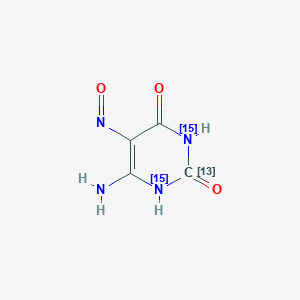

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)


